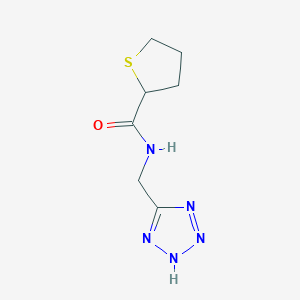![molecular formula C9H8ClN3S B7578396 N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine, also known as CTZ, is a well-known compound in the field of medicinal chemistry. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. CTZ has been widely studied for its potential therapeutic applications due to its unique properties, such as its ability to inhibit certain enzymes and its anti-inflammatory effects.
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to have antimicrobial activity against a number of bacterial and fungal species.
实验室实验的优点和局限性
One advantage of using N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine in lab experiments is its low toxicity. It has been shown to have minimal side effects in animal models, making it a safe compound to use in research. However, one limitation of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are a number of future directions for research on N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. One area of interest is its potential use as a treatment for Alzheimer's disease. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to inhibit the formation of amyloid beta, which is believed to play a role in the development of Alzheimer's disease. Another area of interest is its potential use as an anticancer agent. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of a number of different types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Finally, research on the mechanism of action of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is needed to fully understand how it works and to identify potential new therapeutic targets.
合成方法
The synthesis of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. The overall reaction can be represented as follows:
科学研究应用
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-11-9-13-12-6-14-9/h1-4,6H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMWMAFKKGXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)



![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)


![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)